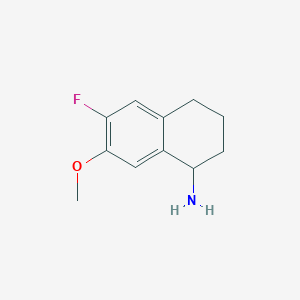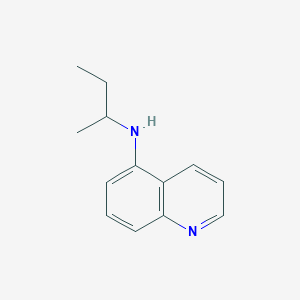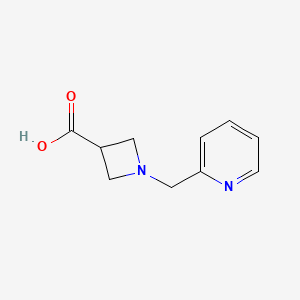![molecular formula C11H19NO2 B11902731 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one is a heterocyclic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis due to its efficiency and the ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the spiro ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired product but often involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at the spiro ring positions .
Scientific Research Applications
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in the inhibition of certain enzymes and proteins . The spirocyclic structure allows for unique interactions with these targets, making it a promising compound for further research .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position and type of substituents.
2,2-dimethyl-1-azaspiro[5.5]undecan-4-one: Another similar compound with slight variations in the spiro ring structure.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has additional nitrogen atoms in the spiro ring, leading to different chemical properties.
Uniqueness
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H19NO2/c1-10(2)8-14-9(13)11(12-10)6-4-3-5-7-11/h12H,3-8H2,1-2H3 |
InChI Key |
OSUFBGWPLBJAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C2(N1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
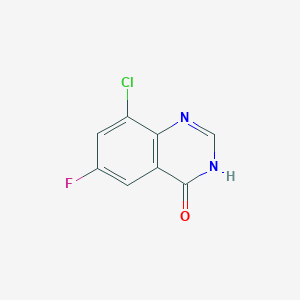

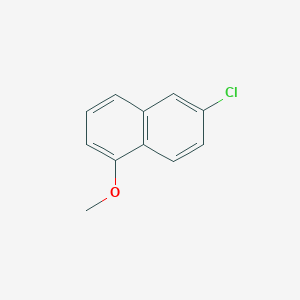

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
